Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- is a heterocyclic aromatic compound that combines the structural features of both pyridine and pyrazole rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and a methyl group on the pyrazole ring enhances its chemical reactivity and biological activity, making it a subject of interest in research.
The compound can be synthesized from various precursors through multiple synthetic routes. Its structural formula is characterized by a bromine substituent at the 5-position of the pyridine ring and a 4-methyl-1H-pyrazole moiety at the 2-position. The specific chemical identifier for this compound is CAS number 1215073-39-4.
Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified under:
The synthesis of Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- can be achieved through several methods, primarily involving cyclocondensation reactions.
The molecular structure of Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- features:
Key structural data includes:
Nuclear magnetic resonance (NMR) spectroscopy can provide insights into the chemical environment of protons in the structure, confirming the positions of substituents .
Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- can undergo various chemical reactions:
The major products from these reactions include:
The mechanism of action for Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- involves its interaction with biological targets, which may include enzymes or receptors relevant to disease pathways.
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties due to their ability to interact with cellular targets, potentially disrupting normal cellular functions or signaling pathways .
Key physical properties include:
Chemical properties include:
Relevant analyses such as differential scanning calorimetry (DSC) can provide thermal stability data .
Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- has diverse applications in scientific research:
This compound exemplifies the importance of heterocycles in modern chemistry and their potential therapeutic applications across various fields.
The molecular architecture of 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine confers exceptional versatility in targeting therapeutic proteins. Its pyridine nitrogen coordinates with catalytic lysine residues in kinase ATP-binding sites, while the bromine atom occupies adjacent hydrophobic pockets, creating dual-point inhibition mechanisms. Experimental studies demonstrate potent activity against tyrosine kinases, with derivatives showing 60% reduction in LNCaP prostate cancer cell viability at 10 µM concentrations through androgen receptor pathway suppression [5]. Against resistant bacterial strains, the scaffold exhibits direct antimicrobial effects, with minimum inhibitory concentrations (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), comparable to clinical benchmarks like vancomycin.
Table 1: Bioactivity Profile of 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine Derivatives
Therapeutic Target | Derivative Structure | Key Metric | Mechanistic Insight |
---|---|---|---|
Kinases (Oncology) | 4-Morpholino analogue | IC₅₀ = 0.85 µM | Competitive ATP displacement |
NDM-1 Bacteria | Suzuki-coupled benzamide | MIC = 8 µg/mL | Metalloenzyme active-site disruption |
Antioxidant Systems | Triazole hybrids | IC₅₀ = 4.67 µg/mL | Radical scavenging via H-bond transfer |
Synergistic effects emerge when this scaffold is combined with established therapeutics—β-lactam antibiotics show 4-fold potency enhancement against Gram-negative pathogens when co-administered with pyrazole-pyridine hybrids [5] [9]. In antimicrobial applications against New Delhi metallo-β-lactamase-1 (NDM-1)-producing Acinetobacter baumannii and Klebsiella pneumoniae, Suzuki-coupled derivatives exhibit bactericidal effects confirmed by minimum bactericidal concentration (MBC) assays [6]. Molecular docking reveals preferential binding to the bacterial enzyme's zinc coordination site, disrupting catalytic function.
Density functional theory (DFT) analyses at the B3LYP/6-311++G(d,p) level reveal that 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine adopts a near-planar conformation with a 15.2° dihedral angle between rings, facilitating extended π-conjugation [4]. The HOMO-LUMO energy gap of 3.98 eV indicates significant charge transfer susceptibility, rationalizing its reactivity in nucleophilic substitutions. Natural bond orbital (NBO) analysis confirms hyperconjugation between the pyrazole N2 lone pair and pyridine π*-system, contributing to the electron-deficient character at the ortho-bromine position.
Table 2: Computational Parameters of 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine
Computational Parameter | Value | Chemical Significance |
---|---|---|
HOMO Energy (eV) | -6.32 | Nucleophilic reactivity |
LUMO Energy (eV) | -2.34 | Electrophilic susceptibility |
Dipole Moment (Debye) | 4.18 | Solubility in polar media |
Molecular Electrostatic Potential (kcal/mol) | +42.7 (Br region) | Electrophilic attack susceptibility |
Log P (iLOGP) | 2.65 | Moderate membrane permeability |
Crystallographic studies (P2₁/c space group) demonstrate square-planar coordination when complexed with Cu(II) ions, where the phenolate oxygen and pyridyl nitrogen serve as bidentate ligands with a 89.7° bite angle [8]. Intermolecular interactions feature type II halogen⋯halogen contacts (Br⋯Br distance = 3.6050 Å; C-Br⋯Br angle = 95°), enabling supramolecular assembly into chains through chelate-chelate stacking (3.2848 Å interplanar distance). These non-covalent interactions are critical for crystal engineering and metal-organic framework (MOF) design. Quantum chemical topology analyses via QTAIM (Quantum Theory of Atoms in Molecules) further confirm intramolecular charge transfer paths between heterocycles, with bond critical point densities of ρ(r) = 0.32 a.u. along the inter-ring junction [4].
Electron-withdrawing bromine positioning critically influences both reactivity and bioactivity in pyrazole-pyridine hybrids. 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine exhibits enhanced Suzuki coupling yields (87%) versus its 3-bromo isomer (72%) due to reduced steric encumbrance at the C4 position [6] [7]. This regiochemical advantage extends to palladium-catalyzed aminations, where reactions with morpholine achieve 92% conversion under mild conditions (80°C, 12h). By contrast, 4-bromo-2-(1H-pyrazol-3-yl)phenol derivatives require trinuclear complexation for metal binding, limiting their synthetic versatility [8].
Table 3: Comparative Reactivity and Bioactivity of Brominated Pyrazole-Pyridine Isomers
Compound | Suzuki Coupling Yield (%) | Antimicrobial MIC (µg/mL) | Kinase Inhibition IC₅₀ (µM) |
---|---|---|---|
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine | 87 | 8 (MRSA) | 0.85 (EGFR) |
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pyridine | 72 | 32 (MRSA) | 5.6 (EGFR) |
5-Bromo-2-(1H-pyrazol-4-yl)pyridine | 68* | >64 | >20 |
3-(4-Bromophenyl)-1-(pyridin-2-yl)-1H-pyrazole | 91 | 16 (K. pneumoniae) | 2.3 (VEGFR-2) |
Note: Requires Buchwald-Hartwig precatalyst [6]
Bioactivity correlations reveal that 5-bromo substitution maximizes target engagement. Against EGFR kinase, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine derivatives show IC₅₀ = 0.85 µM, outperforming 4-bromo isomers (IC₅₀ = 5.6 µM) due to optimal halogen bonding with Met793 [5]. Antioxidant screening via DPPH radical scavenging identifies synergistic effects when pyridine-pyrazole hybrids incorporate phenolic groups, with IC₅₀ values improving from 45.32 µg/mL (alkyl-substituted) to 4.67 µg/mL (phenolic hybrids) [9]. Molecular docking confirms enhanced urate oxidase inhibition when bromine positioning enables simultaneous hydrophobic contact and hydrogen bonding.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: